2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol
Overview
Description
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol is a silicon-containing organic compound with the molecular formula C₁₅H₃₆O₂Si₂. It is known for its unique structure, which includes two silicon atoms and multiple methyl groups, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol typically involves the reaction of appropriate silane precursors with alcohols under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and catalyst concentration to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It plays a role in the formulation of pharmaceuticals and medical devices.
Industry: The compound is used in the production of silicone-based products, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and biomedicine .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane: This compound lacks the hydroxyl group present in 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol.
Uniqueness
The presence of the hydroxyl group in this compound makes it unique, as it allows for further functionalization and enhances its reactivity in various chemical processes .
Properties
IUPAC Name |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O3Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13,16H,11-12H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVCKKJDDTEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444529 | |
Record name | 4,8-Dioxa-3,9-disilaundecan-6-ol, 2,2,3,3,9,9,10,10-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-09-3 | |
Record name | 4,8-Dioxa-3,9-disilaundecan-6-ol, 2,2,3,3,9,9,10,10-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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